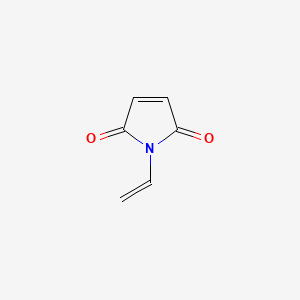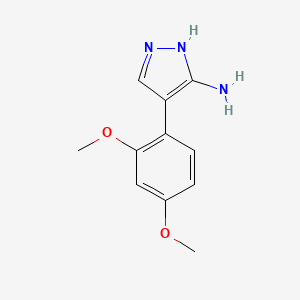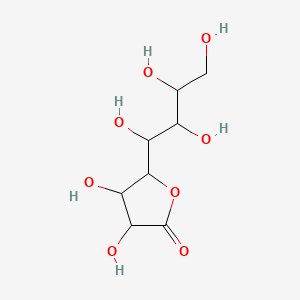
4-Chlor-2,6-bis(trifluormethyl)chinolin
Übersicht
Beschreibung
4-Chloro-2,6-bis(trifluoromethyl)quinoline is a quinoline derivative . It is an intermediate formed during the synthesis of other quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-bis(trifluoromethyl)quinoline is C11H4ClF6N . The molecular weight is 299.6 . The structure includes a quinoline core with chlorine and trifluoromethyl groups attached .Wissenschaftliche Forschungsanwendungen
Pharmazeutika
4-Chlor-2,6-bis(trifluormethyl)chinolin wird als Rohstoff und Zwischenprodukt bei der Synthese verschiedener Pharmazeutika verwendet . So wird es beispielsweise bei der Synthese von Sorafenib verwendet, einem Medikament, das von der FDA die Bezeichnung „Fast Track“ für die Therapie des fortgeschrittenen hepatozellulären Karzinoms (primäres Leberkrebs) erhalten hat .
Pflanzenschutzmittel
Diese Verbindung wird auch bei der Synthese von Pflanzenschutzmitteln verwendet . Trifluormethylpyridin (TFMP)-Derivate, zu denen auch this compound gehört, werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue TFMP-haltige Pflanzenschutzmittel haben ISO-Gattungsbezeichnungen erhalten .
Farbstoffe
This compound ist ein wichtiger Rohstoff und Zwischenprodukt, der bei der Herstellung von Farbstoffen verwendet wird .
Organische Synthese
Diese Verbindung wird in der organischen Synthese verwendet, insbesondere bei der Herstellung von Medikamenten, die eine Trifluormethylgruppe enthalten . Die Trifluormethylgruppe ist ein wichtiger Pharmakophor in vielen von der FDA zugelassenen Medikamenten .
Biologische Forschung
Es wird angenommen, dass die biologischen Aktivitäten von TFMP-Derivaten auf der Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und den einzigartigen Eigenschaften des Pyridin-Moleküls beruhen . Dies macht this compound wertvoll für die biologische Forschung.
Liefermethoden für synthetische Nukleinsäuren
This compound könnte eine Rolle bei der Entwicklung von Liefermethoden für synthetische Nukleinsäuren wie siRNAs spielen . Diese Liefermethoden könnten die Wirksamkeit von siRNA als Therapeutika verbessern .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives can interact with various biological targets, such as enzymes and receptors, depending on their specific substitutions .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways depending on their specific substitutions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-bis(trifluoromethyl)quinoline . These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .
Eigenschaften
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYOEGXROJASCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347867 | |
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91991-79-6 | |
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














